L-Leucylglycyl-L-histidyl-L-leucyl-L-asparaginyl-L-valyl-L-leucine
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Overview
Description
L-Leucylglycyl-L-histidyl-L-leucyl-L-asparaginyl-L-valyl-L-leucine is a peptide compound composed of seven amino acids: leucine, glycine, histidine, leucine, asparagine, valine, and leucine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucylglycyl-L-histidyl-L-leucyl-L-asparaginyl-L-valyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group is removed to expose the amine group.
Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers that follow the SPPS protocol. These machines can handle large-scale synthesis with high precision and efficiency. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Leucylglycyl-L-histidyl-L-leucyl-L-asparaginyl-L-valyl-L-leucine can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized under specific conditions.
Reduction: Disulfide bonds, if present, can be reduced to thiols.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various reagents depending on the desired substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the histidine residue may yield histidine derivatives, while reduction of disulfide bonds results in free thiol groups.
Scientific Research Applications
L-Leucylglycyl-L-histidyl-L-leucyl-L-asparaginyl-L-valyl-L-leucine has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding and interactions.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industrial Processes: Utilized in the development of peptide-based materials and catalysts.
Mechanism of Action
The mechanism of action of L-Leucylglycyl-L-histidyl-L-leucyl-L-asparaginyl-L-valyl-L-leucine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, it may interact with cell surface receptors to trigger intracellular signaling cascades, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-histidyl-L-lysine: A tripeptide with similar bioactive properties.
L-Leucyl-L-leucine methyl ester: A dipeptide with distinct biological activities.
Uniqueness
L-Leucylglycyl-L-histidyl-L-leucyl-L-asparaginyl-L-valyl-L-leucine is unique due to its specific amino acid sequence, which imparts distinct structural and functional properties. Its combination of hydrophobic and hydrophilic residues allows for versatile interactions with biological molecules, making it valuable for various applications.
Properties
CAS No. |
918529-45-0 |
---|---|
Molecular Formula |
C35H60N10O9 |
Molecular Weight |
764.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-4-methylpentanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C35H60N10O9/c1-17(2)9-22(36)30(48)39-15-28(47)41-24(12-21-14-38-16-40-21)32(50)42-23(10-18(3)4)31(49)43-25(13-27(37)46)33(51)45-29(20(7)8)34(52)44-26(35(53)54)11-19(5)6/h14,16-20,22-26,29H,9-13,15,36H2,1-8H3,(H2,37,46)(H,38,40)(H,39,48)(H,41,47)(H,42,50)(H,43,49)(H,44,52)(H,45,51)(H,53,54)/t22-,23-,24-,25-,26-,29-/m0/s1 |
InChI Key |
BVPHLXWANSCNNY-WTWMNNMUSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)O)N |
Origin of Product |
United States |
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